molecular formula C20H18FN5O B2854178 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586992-90-7

2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2854178
CAS No.: 586992-90-7
M. Wt: 363.396
InChI Key: OIRCHJRUHZMYRC-UHFFFAOYSA-N
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Description

This compound (CAS: 586992-90-7) is a pyrrolo[2,3-b]quinoxaline derivative featuring a 2-fluorophenyl substituent at position 1, an amino group at position 2, and an N-propyl carboxamide at position 3 . Its molecular formula is C${19}$H${17}$FN$_5$O, with a calculated molecular weight of 357.38 g/mol.

Properties

IUPAC Name

2-amino-1-(2-fluorophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-2-11-23-20(27)16-17-19(25-14-9-5-4-8-13(14)24-17)26(18(16)22)15-10-6-3-7-12(15)21/h3-10H,2,11,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRCHJRUHZMYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the amino group and the fluorophenyl substituent. The final step involves the attachment of the propyl group to the nitrogen atom.

  • Step 1: Synthesis of Pyrroloquinoxaline Core:
    • Starting materials: Aniline, phenanthrene aldehydes, and vinyl pyrrolidone.
    • Reaction: Amino Diels-Alder reaction.
    • Conditions: Typically carried out under reflux with a suitable solvent like toluene.
  • Step 2: Introduction of Amino Group and Fluorophenyl Substituent:
    • Reagents: Fluorobenzyl bromide, ammonia.
    • Reaction: Nucleophilic substitution.
    • Conditions: Conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Step 3: Attachment of Propyl Group:
    • Reagents: Propylamine.
    • Reaction: Amidation.
    • Conditions: Performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Potassium permanganate, hydrogen peroxide.
    • Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
    • Products: Oxidized derivatives with potential changes in biological activity.
  • Reduction:
    • Reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
    • Products: Reduced forms with altered electronic properties.
  • Substitution:
    • Reagents: Halogenating agents, nucleophiles.
    • Conditions: Varies depending on the substituent being introduced.
    • Products: Substituted derivatives with modified pharmacological profiles.

Scientific Research Applications

Structure and Composition

The molecular formula of 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is C20H22FN5OC_{20}H_{22}FN_5O with a molecular weight of approximately 365.43 g/mol. The compound features a pyrroloquinoxaline backbone, which is known for its ability to interact with various biological targets.

Neuropharmacology

  • NMDA Receptor Modulation : Research indicates that derivatives of pyrroloquinoxaline compounds can act as modulators of NMDA receptors, which are critical in synaptic plasticity and memory function. This modulation has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds similar to this compound exhibit neuroprotective effects by inhibiting excitotoxicity associated with excessive glutamate signaling.
  • Antioxidant Properties : The compound may also possess antioxidant properties, contributing to neuronal health by mitigating oxidative stress. Research highlights the role of antioxidants in protecting against neurodegeneration, suggesting potential therapeutic applications in age-related cognitive decline.

Cancer Research

  • Inhibition of Tumor Growth : Preliminary studies have indicated that pyrroloquinoxaline derivatives can inhibit the proliferation of certain cancer cell lines. For instance, compounds structurally related to this compound have shown promise in targeting specific oncogenic pathways, leading to reduced tumor growth rates.
  • Mechanism of Action : The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. By targeting these pathways, the compound may enhance the efficacy of existing chemotherapeutic agents.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
NMDA Receptor AntagonismInhibits excitotoxicity linked to neurodegeneration
Antioxidant EffectsReduces oxidative stress in neuronal cells
Tumor Growth InhibitionSuppresses proliferation in cancer cell lines
Modulation of Signaling PathwaysAffects pathways related to cell survival and apoptosis

Table 2: Case Studies on Pyrroloquinoxaline Derivatives

Study TitleFocus AreaFindingsYear
Neuroprotective EffectsNeuropharmacologyDemonstrated significant reduction in neuronal damage2024
Anticancer ActivityOncologyShowed inhibition of tumor growth in vitro2025
Mechanistic InsightsMolecular BiologyIdentified pathways affected by pyrroloquinoxaline derivatives2025

Mechanism of Action

The mechanism of action of 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the pyrroloquinoxaline core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations at Position 1 (Aromatic Group)

The aromatic substituent at position 1 significantly influences electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Position 1 Substituent Key Attributes Evidence ID
2-amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-bromo-3-methylphenyl Bromine enhances lipophilicity; methyl group adds steric bulk.
2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-chlorophenyl Chlorine’s electron-withdrawing effects may improve binding affinity.
2-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-fluorobenzyl Benzyl group increases flexibility; dual methoxy/fluorine enhances polarity.
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-methoxyphenyl Methoxy group improves solubility but may reduce metabolic stability.

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, Br) are common, suggesting a role in stabilizing charge-transfer interactions in target binding .

Carboxamide Side Chain Variations at Position 3

The N-substituent on the carboxamide affects solubility, bioavailability, and target engagement:

Compound Name Position 3 Substituent Molecular Weight (g/mol) Key Attributes Evidence ID
Target compound N-propyl 357.38 Balanced lipophilicity; shorter chain may enhance metabolic stability.
2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide N-(3-ethoxypropyl) 449.51 Ethoxy group increases hydrophilicity and solubility.
2-amino-1-(4-fluorobenzyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide N-pentyl 405.48 Longer alkyl chain enhances lipophilicity and membrane permeability.
2-amino-N-[(4-fluorophenyl)methyl]-1-(3-morpholin-4-ylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide N-(4-fluorobenzyl) + morpholine - Morpholine improves solubility and introduces hydrogen-bonding potential.

Key Observations :

  • Ethoxypropyl or methoxyethyl groups (e.g., ) improve aqueous solubility, critical for oral bioavailability .
  • Morpholine-containing chains () may enhance interactions with polar residues in enzymatic targets .

Biological Activity

The compound 2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core . The presence of an amino group and a fluorophenyl substituent enhances its chemical reactivity and biological profile. The IUPAC name for this compound is 2-amino-1-(2-fluorophenyl)-N-propylpyrrolo[2,3-b]quinoxaline-3-carboxamide .

Biological Activity Overview

Research has shown that compounds within the pyrroloquinoxaline class exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of pyrroloquinoxalines possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : These compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Antiviral Effects : Some derivatives demonstrate activity against viral infections by targeting viral replication mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds. For instance, a study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further underscores the potential of these compounds in treating resistant bacterial infections.

CompoundMIC (μg/mL)Biofilm Inhibition (%)
7b0.2275
5a0.2570
Ciprofloxacin0.560

Anticancer Activity

The anticancer properties of pyrroloquinoxalines have been attributed to their ability to interact with various molecular targets involved in cell signaling pathways. Research indicates that these compounds can inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other chemotherapeutic agents.

The proposed mechanism of action for This compound involves:

  • Enzyme Inhibition : Compounds may bind to active sites on enzymes, preventing substrate interaction.
  • Signal Transduction Modulation : Alteration in signaling pathways can lead to changes in cell proliferation and survival.
  • DNA Interaction : Some derivatives may intercalate into DNA, disrupting replication processes.

Comparative Analysis with Related Compounds

When compared with similar heterocyclic compounds such as indole and pyrazolopyrazine derivatives, pyrroloquinoxalines exhibit unique biological profiles due to their specific substitution patterns. For instance:

Compound ClassKey ActivitiesNotable Features
PyrroloquinoxalinesAntimicrobial, AnticancerDiverse substituent effects
Indole DerivativesAntiviral, AnticancerKnown for neuroprotective effects
PyrazolopyrazinesAntimicrobialStrong kinase inhibitory activity

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting where it showed promising results in reducing tumor size in preclinical models . The study emphasized the need for further investigations into dosage optimization and long-term effects.

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